(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378150
InChI: InChI=1S/C28H24O4/c29-27-24-16-15-23(31-28(30)22-9-5-2-6-10-22)18-25(24)32-26(27)17-19-11-13-21(14-12-19)20-7-3-1-4-8-20/h1,3-4,7-8,11-18,22H,2,5-6,9-10H2/b26-17-
SMILES:
Molecular Formula: C28H24O4
Molecular Weight: 424.5 g/mol

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

CAS No.:

Cat. No.: VC16378150

Molecular Formula: C28H24O4

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate -

Specification

Molecular Formula C28H24O4
Molecular Weight 424.5 g/mol
IUPAC Name [(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate
Standard InChI InChI=1S/C28H24O4/c29-27-24-16-15-23(31-28(30)22-9-5-2-6-10-22)18-25(24)32-26(27)17-19-11-13-21(14-12-19)20-7-3-1-4-8-20/h1,3-4,7-8,11-18,22H,2,5-6,9-10H2/b26-17-
Standard InChI Key JWURTJBEJPYYON-ONUIUJJFSA-N
Isomeric SMILES C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3
Canonical SMILES C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3

Introduction

Synthesis and Characterization

2.1 Synthesis
The compound can be synthesized using condensation reactions between benzofuran derivatives and biphenyl aldehydes in the presence of cyclohexanecarboxylic acid derivatives. Catalysts such as p-toluenesulfonic acid or basic reagents like pyridine are often employed to facilitate the reaction.

2.2 Characterization Techniques
To confirm its structure, typical analytical methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C spectra provide insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Identifies functional groups like carbonyl (C=OC=O) and aromatic systems.

  • X-Ray Crystallography: Used for precise structural elucidation.

Biological Activities

3.1 Potential Pharmacological Applications
The compound's structure suggests promising bioactivity due to:

  • Benzofuran Core: Known for anticancer, anti-inflammatory, and antimicrobial activities .

  • Biphenyl Moiety: Enhances lipophilicity, aiding membrane permeability and drug-like properties.

  • Cyclohexanecarboxylate Group: May improve binding affinity to biological targets through hydrophobic interactions.

Table 1: Biological Activities of Related Benzofuran Derivatives

ActivityMechanismReference Compound Examples
AnticancerDNA intercalation, inhibition of kinasesBenzofuran derivatives
Anti-inflammatoryCOX/LOX enzyme inhibitionSubstituted benzofurans
AntimicrobialDisruption of microbial membrane integrityBiphenyl analogs

Research Findings

Recent studies on benzofuran derivatives emphasize their versatility:

  • Anticancer Potential: Compounds with similar scaffolds exhibit selective cytotoxicity against tumor cells by targeting DNA or enzymes involved in cell proliferation .

  • Anti-inflammatory Activity: Molecular docking studies reveal strong binding to COX-2 and LOX enzymes .

  • Drug Development Prospects: The compound’s unique hybrid structure makes it a candidate for further optimization in medicinal chemistry.

Table 2: Comparative Data on Benzofuran Derivatives

CompoundActivityIC50/Binding AffinityReference
Benzofuran-carbohydrazide analogsAnticancerLow micromolar rangeSAR studies
Biphenyl-benzofuran hybridsAnti-inflammatoryHigh docking scoresDocking simulations

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